molecular formula C13H15NO2 B13252401 1-(7-Methoxyquinolin-8-yl)propan-1-ol

1-(7-Methoxyquinolin-8-yl)propan-1-ol

Cat. No.: B13252401
M. Wt: 217.26 g/mol
InChI Key: XNBKTWOTXKGMCV-UHFFFAOYSA-N
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Description

1-(7-Methoxyquinolin-8-yl)propan-1-ol is a chemical compound with the molecular formula C13H15NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methoxyquinolin-8-yl)propan-1-ol typically involves the reaction of 7-methoxyquinoline with propanal in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methoxyquinolin-8-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases.

Major Products Formed:

    Oxidation: Formation of 1-(7-Methoxyquinolin-8-yl)propan-1-one.

    Reduction: Formation of 1-(7-Methoxyquinolin-8-yl)propan-1-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(7-Methoxyquinolin-8-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(7-Methoxyquinolin-8-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(7-Hydroxyquinolin-8-yl)propan-1-ol
  • 1-(7-Methoxyquinolin-8-yl)butan-1-ol
  • 1-(7-Methoxyquinolin-8-yl)ethan-1-ol

Comparison: 1-(7-Methoxyquinolin-8-yl)propan-1-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles, making it suitable for distinct applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(7-methoxyquinolin-8-yl)propan-1-ol

InChI

InChI=1S/C13H15NO2/c1-3-10(15)12-11(16-2)7-6-9-5-4-8-14-13(9)12/h4-8,10,15H,3H2,1-2H3

InChI Key

XNBKTWOTXKGMCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC2=C1N=CC=C2)OC)O

Origin of Product

United States

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